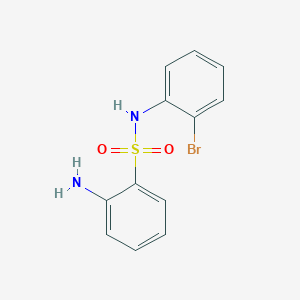
2-Amino-N-(2-bromophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-bromophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H11BrN2O2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an amino group and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-bromophenyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(2-bromophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction Reactions: Products include nitrobenzenesulfonamides and aminobenzenesulfonamides.
Coupling Reactions:
Applications De Recherche Scientifique
2-Amino-N-(2-bromophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antimicrobial agents by inhibiting carbonic anhydrase IX.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(2-bromophenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, leading to a decrease in tumor cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzenesulfonamide: Lacks the bromophenyl group and has different chemical properties.
N-(2-Bromophenyl)benzenesulfonamide: Lacks the amino group, affecting its reactivity and applications.
4-Amino-N-(2-bromophenyl)benzenesulfonamide: The amino group is positioned differently, leading to variations in its chemical behavior.
Uniqueness
2-Amino-N-(2-bromophenyl)benzenesulfonamide is unique due to the presence of both the amino and bromophenyl groups, which confer distinct reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H11BrN2O2S |
|---|---|
Poids moléculaire |
327.20 g/mol |
Nom IUPAC |
2-amino-N-(2-bromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H,14H2 |
Clé InChI |
FONCFCFBVGHTER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13026876.png)
![tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13026886.png)
![Ethyl 1-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13026890.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
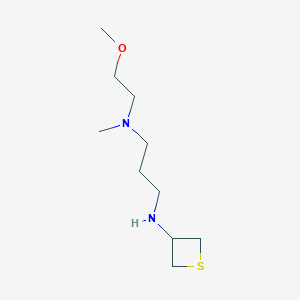
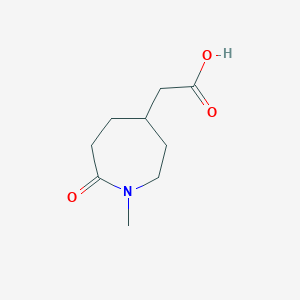
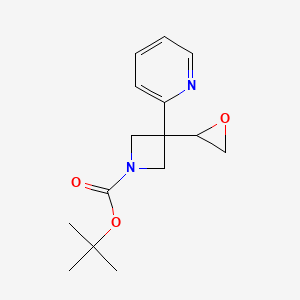
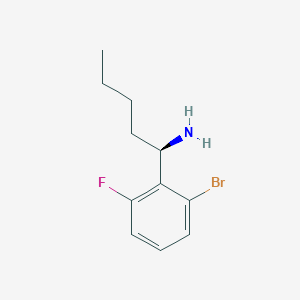
![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)

